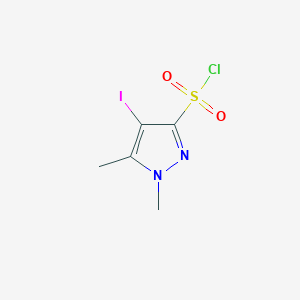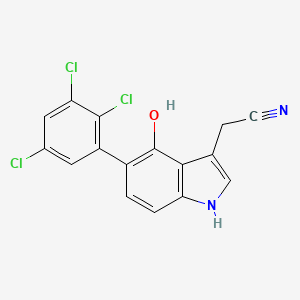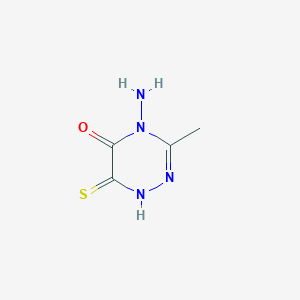
Cadmium acetate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium acetate trihydrate is a chemical compound with the formula Cd(CH₃COO)₂·3H₂O. It is a white crystalline substance that is highly soluble in water and ethanol. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium acetate trihydrate can be synthesized by reacting cadmium oxide with acetic acid in the presence of water. The reaction is as follows: [ \text{CdO} + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Cd(CH}_3\text{COO)}_2\cdot3\text{H}_2\text{O} ]
Another method involves treating cadmium nitrate with acetic anhydride: [ \text{Cd(NO}_3)_2 + 2 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Cd(CH}_3\text{COO)}_2 + 2 \text{HNO}_3 ]
Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cadmium metal or cadmium oxide in acetic acid, followed by crystallization to obtain the trihydrate form. The process is carefully controlled to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium acetate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide.
Reduction: It can be reduced to metallic cadmium.
Substitution: It can participate in substitution reactions with other metal salts.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Often carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Conducted in aqueous solutions with other metal salts.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Metallic cadmium (Cd)
Substitution: Various cadmium salts depending on the reacting metal salt.
Applications De Recherche Scientifique
Cadmium acetate trihydrate is utilized in numerous scientific research applications:
Chemistry: Used as a precursor for the synthesis of cadmium-based semiconductors, such as cadmium selenide.
Biology: Employed in studies involving cadmium toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in electroplating, as a catalyst in organic synthesis, and in the production of pigments and coatings.
Mécanisme D'action
The mechanism by which cadmium acetate trihydrate exerts its effects involves the release of cadmium ions (Cd²⁺) in solution. These ions can interact with various molecular targets, including proteins and enzymes, leading to disruption of cellular processes. Cadmium ions are known to induce oxidative stress, interfere with DNA repair mechanisms, and inhibit cellular respiration.
Comparaison Avec Des Composés Similaires
- Cadmium chloride (CdCl₂)
- Cadmium sulfate (CdSO₄)
- Cadmium nitrate (Cd(NO₃)₂)
Comparison: Cadmium acetate trihydrate is unique due to its high solubility in water and ethanol, making it more versatile for use in aqueous and organic solutions compared to other cadmium salts. Additionally, its trihydrate form provides stability and ease of handling in various applications.
Propriétés
Numéro CAS |
22429-86-3 |
|---|---|
Formule moléculaire |
C4H12CdO7 |
Poids moléculaire |
284.55 g/mol |
Nom IUPAC |
cadmium(2+);diacetate;trihydrate |
InChI |
InChI=1S/2C2H4O2.Cd.3H2O/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;3*1H2/q;;+2;;;/p-2 |
Clé InChI |
JFWUIYJGBVHXHL-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].O.O.O.[Cd+2] |
Numéros CAS associés |
543-90-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)
![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)


![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)








